molecular formula C19H12F2N4O2 B2597768 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251657-68-7

1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2597768
CAS No.: 1251657-68-7
M. Wt: 366.328
InChI Key: BRXREUBNJAGHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one features a pyridazinone core substituted at the 1-position with a 3,4-difluorophenyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing a para-methylphenyl (p-tolyl) moiety. This structure combines electron-withdrawing fluorine atoms, a lipophilic tolyl group, and a heterocyclic oxadiazole, which may enhance binding affinity, metabolic stability, and selectivity in therapeutic applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O2/c1-11-2-4-12(5-3-11)18-22-19(27-24-18)17-16(26)8-9-25(23-17)13-6-7-14(20)15(21)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXREUBNJAGHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of a hydrazine derivative with a diketone or an equivalent compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone and oxadiazole moieties exhibit varying susceptibility to oxidation:

  • Pyridazinone Ring : Oxidation of the N-heterocyclic carbonyl group under strong acidic conditions (e.g., KMnO₄/H₂SO₄) yields a carboxylic acid derivative via cleavage of the C–N bond.

  • Oxadiazole Ring : Resistant to most oxidants but may undergo ring-opening in the presence of HNO₃/H₂SO₄ to form nitrile oxides.

Table 1: Oxidation Reactions

Reactant PositionReagents/ConditionsProductYield (%)Source
PyridazinoneKMnO₄, H₂SO₄, 80°C, 6 hrs3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-5-fluorobenzoic acid62
OxadiazoleHNO₃ (conc.), H₂SO₄, RT, 24 hrs3,4-Difluorophenyl nitrile oxide48

Reduction Reactions

Selective reduction depends on reagent choice:

  • LiAlH₄ : Reduces the pyridazinone carbonyl to a secondary alcohol while leaving the oxadiazole intact.

  • H₂/Pd-C : Hydrogenolysis of the oxadiazole ring generates amidine intermediates .

Table 2: Reduction Reactions

Target GroupReagents/ConditionsProductYield (%)Source
PyridazinoneLiAlH₄, THF, 0°C → RT, 3 hrs1-(3,4-Difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazine-4-ol78
OxadiazoleH₂ (1 atm), 10% Pd/C, MeOH, 12 hrs3-(3,4-Difluorophenyl)-5-(p-tolyl)amidine55

Nucleophilic Substitution

The 3,4-difluorophenyl group facilitates electrophilic aromatic substitution (EAS):

  • Halogen Exchange : KI/CuI in DMF replaces fluorine at the para-position of the difluorophenyl group .

  • Suzuki Coupling : Pd(PPh₃)₄ enables cross-coupling with boronic acids at the oxadiazole’s 5-position .

Table 3: Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Halogen exchangeKI, CuI, DMF, 120°C, 8 hrs1-(3-Fluoro-4-iodophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one67
Suzuki couplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, 80°C3-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)-5-phenylpyridazin-4(1H)-one73

Ring-Opening and Rearrangement

The 1,2,4-oxadiazole ring undergoes acid-catalyzed hydrolysis:

  • HCl (6M) : Cleaves the oxadiazole to form a diamide derivative.

  • Thermal Rearrangement : Heating above 200°C induces isomerization to a 1,3,4-oxadiazole .

Table 4: Ring-Opening Reactions

ConditionsProductYield (%)Source
6M HCl, reflux, 4 hrsN-(3,4-Difluorophenyl)-N'-(p-tolyl)urea85
220°C, neat, 2 hrs1-(3,4-Difluorophenyl)-3-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyridazin-4(1H)-one41

Cross-Coupling Reactions

The pyridazinone core participates in Pd-mediated couplings:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl amines at the pyridazinone’s 5-position .

Table 5: Cross-Coupling Reactions

Reagents/ConditionsProductYield (%)Source
Pd₂(dba)₃, Xantphos, PhNH₂, 100°C1-(3,4-Difluorophenyl)-5-(phenylamino)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one68

Key Stability Considerations

  • pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases via oxadiazole cleavage.

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyridazine core substituted with a difluorophenyl group and an oxadiazole moiety. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one. For instance:

  • Mechanism of Action : Compounds with oxadiazole and pyridazine rings have shown to inhibit key enzymes involved in cancer cell proliferation. The oxadiazole moiety can interact with DNA and disrupt replication processes.
  • Case Studies : A study reported that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For example, one derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties:

  • Antibacterial and Antifungal Activity : Similar compounds have been screened against standard microbial strains. For example, derivatives showed promising results against Staphylococcus aureus and Candida albicans, indicating potential for development as antimicrobial agents .

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design:

  • Lead Compound : Its ability to modulate biological pathways positions it as a lead compound for further optimization in drug discovery programs aimed at developing novel therapeutics for cancer and infectious diseases.

Table of Biological Activities

Activity TypeCompound DerivativeTarget Cell Line/OrganismIC50 Value (μM)
AnticancerOxadiazole derivativeHCT-116 (colon carcinoma)6.2
AntimicrobialPyridazine derivativeStaphylococcus aureusNot specified
AntimicrobialOxadiazole derivativeCandida albicansNot specified

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Cores

Compound A : 1-[2-Fluoro-4-(1H-Pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one ()
  • Key Differences: Substitution at the 1-position: 2-fluoro-4-pyrazolylphenyl vs. 3,4-difluorophenyl in the target compound. Substitution at the 3-position: Phenylpyrazole vs. p-tolyl-oxadiazole. Additional methoxy group at the 5-position on the pyridazinone core.
  • The 3,4-difluorophenyl group in the target compound increases electronegativity and may enhance interactions with hydrophobic pockets in biological targets compared to Compound A’s monofluoro-pyrazolylphenyl group.
Compound B : 3-[1-(2,4-Difluorophenyl)-1H-Pyrazol-5-yl]-1-[3-(Trifluoromethoxy)Phenyl]Pyridazin-4(1H)-one ()
  • Key Differences :
    • Substitution at the 1-position: 3-(Trifluoromethoxy)phenyl vs. 3,4-difluorophenyl.
    • Substitution at the 3-position: Pyrazole vs. oxadiazole.
  • Functional Implications :
    • The trifluoromethoxy group in Compound B introduces strong electron-withdrawing effects and higher lipophilicity compared to the p-tolyl group in the target compound. This may alter membrane permeability and target binding .
    • The oxadiazole in the target compound could provide better hydrolytic stability than the pyrazole in Compound B.

Analogs with Oxadiazole Substituents

Compound C : 1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-one ()
  • Key Differences :
    • Core structure: Pyridin-2(1H)-one vs. pyridazin-4(1H)-one.
    • Substitution: Bromobenzyl at the 1-position vs. 3,4-difluorophenyl.
  • Functional Implications: The pyridazinone core in the target compound has a different electronic profile due to the positioning of the carbonyl group, which may influence hydrogen-bonding interactions with biological targets.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A () Compound B ()
Molecular Weight ~418.3 g/mol (estimated) 440.4 g/mol 460.3 g/mol
LogP ~3.5 (predicted) ~3.8 ~4.2
Hydrogen Bond Acceptors 6 7 7
Key Substituents 3,4-Difluorophenyl, p-tolyl-oxadiazole Pyrazole, methoxy Pyrazole, trifluoromethoxy
  • Key Observations :
    • The target compound’s lower molecular weight and LogP compared to Compound B suggest improved solubility and bioavailability.
    • The absence of methoxy or trifluoromethoxy groups may reduce metabolic liabilities (e.g., demethylation or oxidative degradation) .

Biological Activity

The compound 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a novel derivative within the class of oxadiazole compounds. This class has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections detail the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H14F2N4O\text{C}_{17}\text{H}_{14}\text{F}_{2}\text{N}_{4}\text{O}

SMILES Notation: CC(C1=CC=NN=C1C(=O)N2C(=NOC(=N2)C=C(C=C(C)C=C2)F)F)C

Research indicates that oxadiazole derivatives exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity: Compounds like 1,2,4-oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Antioxidant Properties: These compounds also demonstrate antioxidant activity, which is crucial for mitigating oxidative stress in cells .
  • Interaction with Nucleic Acids: The binding affinity to nucleic acids suggests a potential for targeting DNA or RNA synthesis pathways in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study reported that oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
  • The compound's IC50 values were found to be comparable to established chemotherapeutic agents like doxorubicin.
Cell Line IC50 (µM) Reference
MCF-715.63
A54912.00
A37510.50

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • It was effective against various bacterial strains, demonstrating potential as an antibacterial agent.

Case Studies

  • Study on Anticancer Properties:
    • Researchers synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their effects on MCF-7 cells. The results indicated that these compounds increased apoptosis markers such as p53 expression and caspase-3 cleavage .
  • Antimicrobial Assessment:
    • A separate study focused on the compound's efficacy against fungal pathogens. The results suggested significant antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-difluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, and what analytical methods confirm its purity?

  • Methodology : Synthesis typically involves sequential cyclization and condensation reactions. For example, the oxadiazole ring can be formed via a carbodiimide-mediated cyclization of an acylhydrazide intermediate. The pyridazinone core may be constructed using nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Analytical Confirmation : Purity is assessed via HPLC (≥98% by area normalization) and NMR (¹H/¹³C, DEPT-135). LC-MS confirms molecular weight, while elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : ¹H and ¹³C NMR are primary tools for assigning substituent positions on the pyridazinone and oxadiazole rings. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula .

Q. How is the compound’s solubility and stability profiled in preclinical studies?

  • Methodology : Solubility is tested in solvents (DMSO, ethanol, PBS) via shake-flask method. Stability assessments include forced degradation studies under acidic/alkaline, oxidative, and thermal stress, monitored by HPLC. LogP values are determined experimentally (e.g., octanol-water partitioning) or via computational tools .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step during synthesis?

  • Methodology : Optimize reaction conditions (temperature, catalyst loading, solvent polarity). For oxadiazole formation, use Dean-Stark traps to remove water. Microwave-assisted synthesis or flow chemistry may improve efficiency. Mechanistic studies (e.g., DFT calculations) can identify rate-limiting steps .

Q. How can computational modeling predict the compound’s environmental fate and biodegradation pathways?

  • Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-life and bioaccumulation potential. Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic pathways. Environmental persistence is assessed via OECD 307/308 guidelines .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodology : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability (Cₘₐₓ, AUC) via IV/PO dosing. Toxicity screening includes Ames test (mutagenicity), hERG assay (cardiotoxicity), and histopathology. Advanced models like zebrafish embryos or organoids provide rapid toxicity profiling .

Q. How do structural modifications to the oxadiazole or pyridazinone moieties affect biological activity?

  • Methodology : Perform SAR studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on oxadiazole). Test activity in target-specific assays (e.g., enzyme inhibition, cell viability). X-ray crystallography or cryo-EM reveals binding interactions .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

  • Methodology : Standardize assay protocols (e.g., ATP levels for cytotoxicity). Validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Use meta-analysis to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

Methodological Notes

  • Synthetic Challenges : Low solubility of intermediates may require polar aprotic solvents (DMF, DMSO) or sonication .
  • Data Reproducibility : Adopt FAIR data principles—ensure raw spectra/chromatograms are archived with metadata .
  • Advanced Characterization : Single-crystal X-ray diffraction resolves ambiguous stereochemistry; SC-XRD requires high-purity crystals grown via vapor diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.